Product packaging for 2-[2-(4-Methoxyphenyl)ethyl]piperidine(Cat. No.:CAS No. 383128-45-8)

2-[2-(4-Methoxyphenyl)ethyl]piperidine

Cat. No.: B11475721
CAS No.: 383128-45-8
M. Wt: 219.32 g/mol
InChI Key: WTRWDGMEHFSTHC-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)ethyl]piperidine is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and drug discovery. This compound features a piperidine ring, a common structural motif in pharmaceuticals, linked to a 4-methoxyphenyl group through an ethyl chain. This specific architecture makes it a valuable intermediate or building block for the synthesis of more complex molecules with potential biological activity. While direct studies on this exact molecule are limited, research on structurally related substituted piperidines indicates a high potential for diverse pharmacological applications. Patent literature describes similar compounds as possessing antiarrhythmic and antiserotonin properties . Consequently, this compound serves as a crucial precursor for researchers investigating new therapeutic agents targeting cardiac conditions or modulating serotonin pathways. Its mechanism of action, when derived into active compounds, is hypothesized to involve interaction with specific biological targets, such as ion channels or neurotransmitter receptors . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use . Researchers should handle this material with appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO B11475721 2-[2-(4-Methoxyphenyl)ethyl]piperidine CAS No. 383128-45-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

383128-45-8

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]piperidine

InChI

InChI=1S/C14H21NO/c1-16-14-9-6-12(7-10-14)5-8-13-4-2-3-11-15-13/h6-7,9-10,13,15H,2-5,8,11H2,1H3

InChI Key

WTRWDGMEHFSTHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2CCCCN2

Origin of Product

United States

Contextualization Within Piperidine Alkaloid and Methoxyphenyl Containing Compound Research

The chemical architecture of 2-[2-(4-Methoxyphenyl)ethyl]piperidine situates it within two significant families of organic compounds: piperidine (B6355638) alkaloids and methoxyphenyl-containing compounds. Each of these classes has a rich history of investigation and application, providing a fertile ground for the study of this specific molecule.

The piperidine moiety is a six-membered heterocycle containing a nitrogen atom, and it is a fundamental structural unit in a vast number of natural and synthetic compounds. Piperidine derivatives are among the most important synthetic fragments in drug design and are present in numerous classes of pharmaceuticals and alkaloids. nih.gov Naturally occurring piperidine alkaloids are found in a variety of plants, such as the poison hemlock (Conium maculatum L.), and are also isolated from insects, amphibians, and marine animals. mdpi.combath.ac.uk These natural products exhibit a wide range of biological activities, from potent toxins to therapeutic agents. mdpi.com In medicinal chemistry, the piperidine scaffold is considered a "privileged structure" due to its ability to interact with a variety of biological targets. nih.gov This versatility has led to its incorporation into drugs with diverse pharmacological actions, including antihistamines, antipsychotics, and opioids. ijnrd.org

The methoxyphenyl group, a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3), is another common feature in pharmacologically active molecules. The presence of the methoxy group can significantly influence a compound's physicochemical properties, such as its lipophilicity and ability to form hydrogen bonds, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. ontosight.ai Methoxyphenyl derivatives have been investigated for a wide range of therapeutic applications, including their potential as anticancer, antioxidant, and antidepressant agents. researchgate.netnih.govnih.gov The methoxy group's electron-donating nature can also modulate the electronic properties of the aromatic ring, influencing its interaction with biological receptors.

The combination of the piperidine and methoxyphenyl moieties in this compound creates a molecule with the potential for unique biological activities, drawing on the established pharmacological profiles of both parent structures. Research into this compound and its analogues often explores its potential to interact with targets in the central nervous system, given the prevalence of both piperidine and methoxyphenyl structures in neuroactive drugs. ontosight.ai

Historical Perspective on the Emergence of 2 2 4 Methoxyphenyl Ethyl Piperidine in Scientific Inquiry

While the precise first synthesis of 2-[2-(4-Methoxyphenyl)ethyl]piperidine is not prominently documented in readily available literature, the emergence of related structures can be traced through the broader history of medicinal chemistry research. The synthesis and investigation of piperidine (B6355638) derivatives have been a continuous effort for over a century, driven by the discovery of naturally occurring alkaloids and the subsequent desire to create synthetic analogues with improved therapeutic properties.

The development of synthetic methodologies for constructing the piperidine ring has been a key focus. nih.gov Early research often involved the reduction of pyridine (B92270) derivatives. nih.gov Over time, more sophisticated methods have been developed, including intramolecular cyclization reactions and multi-component reactions that allow for the efficient and stereoselective synthesis of substituted piperidines. nih.gov

Similarly, the exploration of methoxyphenyl-containing compounds has a long history, particularly in the context of natural product chemistry and drug discovery. The study of compounds like anethole (B165797) (found in anise and fennel) and eugenol (B1671780) (from cloves) highlighted the biological significance of the methoxyphenyl group. In the 20th century, systematic medicinal chemistry campaigns led to the development of numerous synthetic drugs containing this moiety.

The specific combination of a piperidine ring and a methoxyphenyl group linked by an ethyl chain, as seen in this compound, likely emerged from research programs aimed at developing novel therapeutic agents, particularly those targeting the central nervous system. For instance, the synthesis of various 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was undertaken to evaluate their anti-acetylcholinesterase activity as potential treatments for dementia. nih.gov This highlights the general interest in phenethylpiperidine scaffolds for neurological applications. The study of related compounds, such as those with a piperazine (B1678402) core instead of piperidine, has also contributed to the understanding of how these structural motifs interact with biological targets like serotonin (B10506) and dopamine (B1211576) receptors. acs.orgnih.govnih.govresearchgate.net

Current Research Trajectories and Academic Significance of the 2 2 4 Methoxyphenyl Ethyl Piperidine Scaffold

Retrosynthetic Analysis and Strategic Design for this compound

Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify plausible starting materials and synthetic pathways. For this compound, the analysis primarily involves two key disconnections.

The most logical initial disconnection is at the C-C bond between the piperidine ring and the ethyl linker. However, a more synthetically practical approach involves disconnecting the piperidine ring itself. The saturated piperidine heterocycle can be retrosynthetically derived from its aromatic precursor, pyridine (B92270). This transformation, a reduction, is a common and high-yielding strategy in heterocyclic chemistry. This leads to the key intermediate, 2-[2-(4-Methoxyphenyl)ethyl]pyridine.

Further disconnection of this pyridine intermediate at the C-C bond of the ethyl side chain suggests two primary synthons: a 2-picolyl anion equivalent and a 4-methoxybenzyl halide, or a 2-halopyridine and a (4-methoxyphenyl)ethyl organometallic reagent. The former is often more practical, utilizing the enhanced acidity of the methyl group of 2-picoline (2-methylpyridine).

Target Molecule: this compound

Transform 1 (Reduction): Disconnect the saturated piperidine ring to its aromatic pyridine precursor.

Precursor 1: 2-[2-(4-Methoxyphenyl)ethyl]pyridine

Transform 2 (C-C Bond Formation): Disconnect the ethyl linker.

Precursor 2a: 2-Methylpyridine (2-Picoline)

Precursor 2b: 4-Methoxybenzyl chloride

This approach leverages the availability of simple pyridine precursors and the reliability of catalytic hydrogenation for the synthesis of the piperidine core. researchgate.net

Classical and Modern Synthetic Routes to the Piperidine Core and its Functionalization

The forward synthesis, based on the retrosynthetic analysis, begins with the construction of the substituted pyridine intermediate, followed by the reduction of the aromatic ring.

Step 1: Synthesis of 2-[2-(4-Methoxyphenyl)ethyl]pyridine

The synthesis of the pyridine intermediate is typically achieved via the alkylation of 2-picoline. The methyl group of 2-picoline is sufficiently acidic to be deprotonated by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium (n-BuLi), to form a nucleophilic picolyl anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with a suitable electrophile, 4-methoxybenzyl chloride.

Step 2: Hydrogenation of the Pyridine Ring

The conversion of the substituted pyridine to the corresponding piperidine is most effectively accomplished through catalytic hydrogenation. researchgate.net This reaction involves the reduction of the aromatic ring using hydrogen gas (H₂) in the presence of a heterogeneous or homogeneous catalyst. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction. Common methods require elevated pressures and temperatures to overcome the aromatic stability of the pyridine ring. rsc.orgchemrxiv.org

Below is a table summarizing various catalytic systems used for pyridine hydrogenation.

CatalystSolventPressure (bar)Temperature (°C)YieldReference
Platinum(IV) oxide (PtO₂)Acetic Acid50-70Room TempGood to High researchgate.net
Rhodium(III) oxide (Rh₂O₃)Trifluoroethanol (TFE)540High rsc.org
Iridium Complex [Ir-OMs]Methanol50Room TempHigh chemrxiv.org
Palladium on Carbon (Pd/C)Ethanol / HCl50-10050-100Variable researchgate.net

This is an interactive data table. You can sort and filter the data.

The use of protic, acidic solvents like acetic acid or the addition of mineral acids can facilitate the reaction by protonating the pyridine nitrogen, making the ring more susceptible to reduction.

Asymmetric Synthesis and Stereochemical Control in this compound Production

The C2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. For many pharmaceutical applications, isolating a single enantiomer is crucial. Asymmetric synthesis aims to produce a single enantiomer selectively. A primary strategy for this is the asymmetric hydrogenation of the pyridine or a related pyridinium (B92312) salt precursor. nih.gov

This is achieved by using a chiral catalyst, typically a transition metal (like Iridium, Rhodium, or Ruthenium) complexed with a chiral ligand. acs.orgdicp.ac.cn The chiral environment provided by the ligand directs the hydrogenation to occur preferentially on one face of the substrate, leading to an excess of one enantiomer.

Several advanced catalytic systems have been developed for the enantioselective hydrogenation of 2-substituted pyridines. acs.orgresearchgate.net

Catalyst SystemChiral LigandKey FeaturesTypical e.e. (%)Reference
Iridium(I) ComplexMeO-BoQPhosEffective for 2-alkyl-N-benzylpyridinium salts.>90 nih.govacs.org
Rhodium ComplexChiral Phosphine LigandsUsed in transfer hydrogenation with formic acid as the H₂ source. dicp.ac.cnHigh dicp.ac.cn
Ruthenium(II) ComplexChiral Bisphosphine LigandsOften used for N-acylimino-pyridinium ylides.>95 nih.gov
Chiral Auxiliary(R)- or (S)-tert-ButanesulfinamideForms a chiral sulfinylimine intermediate that directs diastereoselective reduction. researchgate.net>98 (d.r.) researchgate.netgoogle.com

e.e. = enantiomeric excess; d.r. = diastereomeric ratio

The pyridinium salt activation strategy is particularly effective. Here, the pyridine nitrogen is quaternized (e.g., with a benzyl (B1604629) group), which activates the ring towards reduction under milder conditions and allows for effective stereocontrol by the chiral catalyst. nih.gov The protecting/activating group can be removed in a subsequent step to yield the free secondary amine. nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies and Analog Library Generation

To explore the biological activity of this compound, medicinal chemists synthesize a library of related analogs. This allows for the systematic investigation of how different structural modifications affect the compound's properties, a process known as developing a Structure-Activity Relationship (SAR). nih.govmdpi.com Key points for modification include the piperidine nitrogen, the methoxyphenyl ring, and the ethyl linker.

Modification at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a prime site for derivatization due to its nucleophilicity.

N-Alkylation: Introduction of various alkyl or arylalkyl groups can be achieved through reaction with alkyl halides (e.g., bromides or iodides) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). researchgate.netchemicalforums.com This allows for the exploration of steric bulk and lipophilicity at this position.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides an alternative and often high-yielding route to N-alkylated derivatives.

N-Acylation: Treatment with acyl chlorides or acid anhydrides in the presence of a base yields amides. These amides can alter hydrogen bonding capabilities and electronic properties.

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to attach aryl or heteroaryl groups directly to the nitrogen atom, introducing significant structural diversity.

Substitutions and Elaborations on the Methoxyphenyl Moiety

The aromatic ring offers numerous possibilities for modification to probe electronic and steric effects.

O-Demethylation and Re-alkylation: The methoxy (B1213986) group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding phenol (B47542). This phenol is a versatile intermediate that can be re-alkylated with various alkyl halides to generate a library of ether analogs.

Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Reactions such as halogenation (e.g., with NBS or Br₂), nitration, or Friedel-Crafts acylation can introduce substituents at the positions ortho to the ethyl group.

Positional Isomerism: Synthesizing analogs where the methoxy group is at the ortho- or meta-position of the phenyl ring can provide critical information about the required spatial arrangement for biological activity.

Structural Variations within the Ethyl Linker and Bridge Systems

Linker Length: Homologation or shortening of the linker to propyl, butyl, or methyl chains can be achieved by starting with different alkylating agents in the initial synthesis. This probes the optimal distance for receptor interaction. researchgate.net

Introduction of Rigidity: The conformational flexibility of the ethyl linker can be constrained to map the bioactive conformation. This can be achieved by introducing a double bond (alkene) or a cyclopropane (B1198618) ring within the linker.

Incorporation of Heteroatoms: Replacing one of the methylene (B1212753) units of the ethyl linker with a heteroatom, such as oxygen (to form an ether linkage), can significantly alter polarity and hydrogen bonding potential.

These derivatization strategies provide a systematic approach to optimizing the structure of this compound for a desired biological target. researchgate.net

Chemo-Enzymatic Approaches in this compound Synthesis

Chemo-enzymatic methods provide elegant solutions for the asymmetric synthesis of 2-substituted piperidines, ensuring high enantiopurity, which is often crucial for biological activity. Key enzymatic transformations applicable to the synthesis of this compound include lipase-catalyzed kinetic resolutions and transaminase-mediated asymmetric synthesis.

Lipase-Catalyzed Kinetic Resolution:

Lipases are versatile enzymes capable of catalyzing the enantioselective acylation or hydrolysis of racemic mixtures. In the context of this compound synthesis, a racemic mixture of a suitable precursor, such as a 2-substituted piperidine with a functional group amenable to enzymatic transformation, could be resolved. For instance, a racemic mixture of 2-(hydroxymethyl)piperidine could be acylated, with the lipase (B570770) selectively acylating one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. Subsequent chemical modifications of the resolved enantiomer would then lead to the target compound.

A plausible synthetic route could involve the kinetic resolution of a racemic alcohol precursor. The reaction conditions and the choice of lipase and acyl donor are critical for achieving high enantioselectivity and yield.

Table 1: Hypothetical Lipase-Catalyzed Kinetic Resolution of a Precursor to this compound

EntryLipase SourceAcyl DonorSolventTemp (°C)Conversion (%)Enantiomeric Excess of Product (ee, %)Enantiomeric Excess of Substrate (ee, %)
1Candida antarctica Lipase B (CALB)Vinyl acetateToluene (B28343)4050>99>99
2Pseudomonas cepacia Lipase (PSL)Isopropenyl acetateHexane (B92381)30489592
3Rhizomucor miehei Lipase (RML)Acetic anhydrideDichloromethane25529098

Transaminase-Mediated Asymmetric Synthesis:

Transaminases are powerful biocatalysts for the stereoselective synthesis of chiral amines from prochiral ketones. A potential chemo-enzymatic route to enantiopure this compound could involve the asymmetric amination of a suitable keto-precursor. For example, a δ-amino ketone could be cyclized in situ to a cyclic imine, which is then asymmetrically reduced by a transaminase to the desired chiral piperidine.

This approach offers the advantage of creating the chiral center in a single step with high enantioselectivity. The choice of the transaminase, amine donor, and reaction conditions are crucial for the success of this strategy.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

The efficiency of any synthetic method, including chemo-enzymatic ones, is highly dependent on the reaction conditions. Optimization of these parameters is essential to maximize yield and selectivity.

Key Parameters for Optimization in Lipase-Catalyzed Resolutions:

Enzyme Selection: Different lipases exhibit varying enantioselectivities and activities towards a given substrate. Screening a panel of commercially available lipases is a common starting point.

Solvent: The nature of the organic solvent can significantly influence enzyme activity and enantioselectivity. Non-polar solvents like hexane and toluene are often preferred.

Acyl Donor: The choice of acyl donor in a transesterification reaction can affect the reaction rate and enantioselectivity. Vinyl esters are often used as they generate a non-reactive byproduct.

Temperature: Temperature affects both the reaction rate and the stability of the enzyme. An optimal temperature needs to be determined to balance these factors.

Water Content: For hydrolysis reactions, the amount of water is a critical parameter. In organic media, the water activity needs to be carefully controlled.

Table 2: Optimization of CALB-Catalyzed Acylation of a Racemic Piperidine Precursor

ParameterCondition 1Yield (%)ee (%)Condition 2Yield (%)ee (%)Condition 3Yield (%)ee (%)
Solvent Toluene45>99Hexane4298Dichloromethane3595
Temperature 30°C40>9940°C48>9950°C5597
Enzyme Loading 5 mg/mL38>9910 mg/mL49>9915 mg/mL50>99

Key Parameters for Optimization in Transaminase-Catalyzed Reactions:

Enzyme Selection: A wide range of transaminases with different substrate specificities and stereoselectivities are available.

pH: The pH of the reaction medium is crucial for enzyme activity and stability.

Amine Donor: The choice and concentration of the amine donor (e.g., isopropylamine, alanine) can influence the reaction equilibrium and rate.

Cofactor Regeneration: Transaminases require pyridoxal-5'-phosphate (PLP) as a cofactor. An efficient cofactor regeneration system is often necessary for preparative-scale synthesis.

Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, so an optimal concentration needs to be determined.

Preparation of Labeled this compound Analogues for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. The synthesis of labeled analogues of this compound can provide insights into the mechanism of their formation and biological activity. Deuterium (B1214612) (²H) and carbon-13 (¹³C) are the most commonly used stable isotopes for such studies.

Synthesis of Deuterium-Labeled Analogues:

Deuterium labels can be introduced at specific positions in the molecule using deuterated reagents. For example, to label the ethyl side chain, a deuterated Grignard reagent could be used in a reaction with a suitable piperidine-derived electrophile. Alternatively, reduction of a carbonyl group with a deuterated reducing agent like sodium borodeuteride (NaBD₄) can introduce deuterium atoms.

Synthesis of Carbon-13-Labeled Analogues:

Carbon-13 labeling often requires the use of ¹³C-labeled starting materials, which can be commercially available or synthesized. For instance, to label the methoxy group, ¹³C-methyl iodide could be used in an etherification reaction. Labeling the piperidine ring might involve a more complex multi-step synthesis starting from a simple ¹³C-labeled precursor.

These labeled compounds can then be used in various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to track the fate of the labeled atoms during a chemical reaction or a biological process, thereby providing detailed mechanistic information.

Table 3: Potential Isotopically Labeled Analogues of this compound

Labeled AnalogueIsotopePosition of LabelPotential Application
[methoxy-¹³C]-2-[2-(4-Methoxyphenyl)ethyl]piperidine¹³CMethoxy carbonElucidating metabolic O-demethylation pathways
[ethyl-1,1-d₂]-2-[2-(4-Methoxyphenyl)ethyl]piperidine²Hα-carbon of the ethyl groupStudying kinetic isotope effects in enzymatic reactions
[piperidine-²H₁₁]-2-[2-(4-Methoxyphenyl)ethyl]piperidine²HAll positions on the piperidine ringProbing protein-ligand interactions by NMR

Mechanistic Investigations of this compound's Biological Interactions

Following a comprehensive search of scientific literature and databases, no specific research data was found for the chemical compound "this compound" that directly addresses its biological interactions as outlined in the requested article structure. The conducted searches aimed to identify in vitro pharmacological profiling, target identification studies, and cellular-level mechanism of action analyses for this exact molecule.

The search for data on receptor binding affinity, enzyme inhibition, ion channel modulation, intracellular signaling pathway modulation, and protein-protein interactions for "this compound" did not yield any specific results. While research exists for structurally related piperidine and piperazine (B1678402) derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of information from these other compounds.

Therefore, it is not possible to provide the requested detailed research findings and data tables for the specified sections and subsections. The scientific community has not published research that would allow for a thorough and accurate discussion of the mechanistic investigations of "this compound's" biological interactions.

Cellular-Level Mechanism of Action Studies

Subcellular Localization Studies

There is no available scientific literature detailing the subcellular localization of this compound. Studies using techniques such as fluorescent labeling, subcellular fractionation followed by analytical quantification, or autoradiography to determine the distribution of this compound within cellular compartments (e.g., nucleus, mitochondria, endoplasmic reticulum, cytoplasm) have not been reported. Consequently, the specific organelles or cellular structures where this compound may accumulate or exert its effects remain uncharacterized.

In Vivo Animal Model Studies for Mechanistic Elucidation

Comprehensive in vivo studies in animal models aimed at elucidating the specific molecular mechanisms of this compound are not described in the available literature. Research in this area is absent across several key domains of mechanistic investigation.

Pharmacodynamic Markers and Target Engagement in Animal Systems

No studies were identified that investigate specific pharmacodynamic (PD) markers to confirm the biological activity of this compound in animal systems. There is a lack of data on dose-dependent physiological or biochemical changes that could serve as markers of the compound's effect. Furthermore, target engagement studies, which are crucial for confirming that a compound interacts with its intended biological target in a living organism, have not been published for this compound. As a result, there is no information on which specific receptors, enzymes, or other proteins it may bind to in an in vivo context.

Neurochemical and Electrophysiological Assessments in Animal Models

The effects of this compound on neurochemistry and neural activity in animal models have not been documented. There are no reports from studies employing techniques such as in vivo microdialysis to measure changes in neurotransmitter levels (e.g., dopamine, serotonin (B10506), norepinephrine) in specific brain regions. Similarly, electrophysiological studies, for instance, using electroencephalography (EEG) or single-unit recordings to assess changes in neuronal firing rates or brain wave patterns following administration of the compound, are absent from the scientific record.

Gene Expression and Proteomic Analysis in Response to this compound in Animal Tissues

There is no published research on the global changes in gene expression or protein levels in animal tissues following treatment with this compound. Transcriptomic studies (e.g., using RNA sequencing or microarrays) to identify genes that are up- or down-regulated in response to the compound have not been performed. Likewise, proteomic analyses to identify changes in the abundance of proteins in tissues of interest are not available. Such studies would be essential for identifying the cellular pathways and networks modulated by this compound.

Enzyme Kinetics and Mechanistic Enzymology of this compound

Detailed investigations into the enzyme kinetics related to this compound are not present in the scientific literature. There are no studies characterizing its potential role as an enzyme inhibitor, activator, or substrate. Key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), inhibition constant (Ki), or the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) have not been determined for any potential enzymatic target. Mechanistic enzymology studies that would elucidate the specific molecular interactions between this compound and an enzyme's active or allosteric sites are also unavailable.

The absence of data across these critical areas of mechanistic investigation indicates that the biological activity and molecular targets of this compound remain to be scientifically explored and reported.

Structure Activity Relationship Sar and Ligand Design Principles for 2 2 4 Methoxyphenyl Ethyl Piperidine Analogues

Elucidation of Key Pharmacophoric Features and Essential Structural Motifs

A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For analogues based on the 2-[2-(4-methoxyphenyl)ethyl]piperidine scaffold, the key pharmacophoric features can be dissected into three primary components:

The Piperidine (B6355638) Ring: This saturated heterocycle contains a basic nitrogen atom that is typically protonated at physiological pH. This positively charged nitrogen can form a crucial ionic interaction (a salt bridge) with a negatively charged amino acid residue, such as aspartic acid or glutamic acid, in the binding site of a target receptor or enzyme. The integrity of this ring and the basicity of the nitrogen are often essential for activity.

The Aromatic Moiety (4-Methoxyphenyl Group): The phenyl ring serves as a key hydrophobic feature, engaging in van der Waals, hydrophobic, or π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) within the target's binding pocket. The para-methoxy substituent is a hydrogen bond acceptor and can influence the electronic properties of the aromatic ring, potentially forming specific hydrogen bonds that enhance binding affinity.

The Ethyl Linker: This two-carbon chain connects the piperidine ring and the phenyl group, providing a specific spatial arrangement between these two key features. The length and flexibility of this linker are critical for orienting the pharmacophoric groups correctly to achieve optimal interaction with the biological target.

These three motifs—the basic amine, the aromatic ring, and the linker—constitute the fundamental pharmacophore of this class of compounds.

Impact of Conformational Preferences and Stereochemistry on Biological Activity

The three-dimensional structure of a ligand is a critical determinant of its biological function. For the this compound scaffold, both conformational preferences and stereochemistry play significant roles.

The piperidine ring typically adopts a stable chair conformation. The ethyl-phenyl substituent at the C2 position can be oriented in either an equatorial or an axial position. The equatorial conformation is generally more stable and places the substituent in a less sterically hindered position, which can be favorable for receptor binding.

Furthermore, the C2 carbon of the piperidine ring is a stereocenter, meaning the compound can exist as two enantiomers: (R)-2-[2-(4-methoxyphenyl)ethyl]piperidine and (S)-2-[2-(4-methoxyphenyl)ethyl]piperidine. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities, potencies, and selectivities. One enantiomer may fit perfectly into a chiral binding site, while the other may bind weakly or not at all. For instance, studies on related chiral piperidine derivatives, such as (S)-nipecotic acid analogues, have demonstrated that stereochemistry is a crucial factor for their potency and selectivity as inhibitors of GABA transporters. researchgate.net Therefore, the stereospecific synthesis and evaluation of individual enantiomers are essential for optimizing the biological activity of analogues derived from this scaffold.

Rational Design Strategies for Potent and Selective Ligands Based on the this compound Scaffold

Rational drug design aims to create new molecules with improved biological activity based on an understanding of their SAR. For the this compound scaffold, several strategies can be employed:

Modification of the Piperidine Nitrogen: Introducing substituents on the piperidine nitrogen is a common strategy to probe for additional binding interactions and modulate the basicity (pKa) of the amine. For example, in a series of piperidine analogues of GBR 12909, modifying the N-substituent was found to be critical for both affinity and selectivity for the dopamine (B1211576) transporter (DAT). nih.gov

Alteration of the Linker: The length, rigidity, and composition of the ethyl linker can be modified. Introducing conformational constraints, such as double bonds or incorporating the linker into a ring system, can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity by reducing the entropic penalty of binding.

Substitution on the Aromatic Ring: The 4-methoxy group can be moved to the ortho or meta positions or replaced with other substituents to explore the electronic and steric requirements of the binding pocket. Replacing it with groups that have different electronic (electron-donating vs. electron-withdrawing) or steric properties can fine-tune interactions with the target. nih.gov

Scaffold Hybridization: This strategy involves combining the this compound scaffold with pharmacophoric elements from other known ligands. This can lead to the development of bitopic ligands that bind to both a primary and a secondary binding site on a target, or to multitarget ligands designed to interact with multiple receptors. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. fiveable.meijnrd.org The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. scienceforecastoa.com

For a series of this compound derivatives, a QSAR study would involve:

Synthesizing a diverse set of analogues: This would include variations in substituents on the phenyl ring, the piperidine ring, and the linker.

Measuring biological activity: The activity of each compound against a specific target would be determined experimentally.

Calculating molecular descriptors: For each analogue, various descriptors would be calculated, including those related to:

Lipophilicity: logP (partition coefficient)

Electronic properties: Hammett constants (σ), dipole moment, atomic charges

Steric properties: Molar refractivity (MR), Taft steric parameters (Es)

Topological indices: Connectivity indices, shape indices

Developing a QSAR model: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that relates the descriptors to biological activity. nih.gov

For example, a hypothetical QSAR equation might look like: log(1/C) = k1logP - k2σ + k3*MR + constant

Such models can provide valuable insights into the mechanism of action and guide the design of more potent analogues. researchgate.net Studies on other piperidine series have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) to understand the importance of steric and electrostatic fields for biological activity. nih.gov

Table 1: Hypothetical Data for a QSAR Study of Phenyl-Substituted Analogues This table is illustrative and does not represent real experimental data.

CompoundPhenyl Substituent (X)logPHammett Constant (σ)Biological Activity (IC₅₀, nM)log(1/IC₅₀)
14-OCH₃ (parent)3.5-0.27507.30
24-H3.60.001506.82
34-Cl4.10.23357.46
44-CH₃4.0-0.17807.10
54-NO₂3.40.785006.30

Bioisosteric Replacements and Scaffold Hopping Approaches for Novel Analogues

Bioisosterism is a strategy used in medicinal chemistry to replace one functional group with another while retaining the desired biological activity. cambridgemedchemconsulting.comnih.gov This is often done to improve potency, selectivity, or pharmacokinetic properties like metabolic stability. nih.govdrugdesign.org For the this compound scaffold, several bioisosteric replacements could be considered:

Phenyl Ring Bioisosteres: The phenyl ring could be replaced with other aromatic systems like pyridine (B92270), thiophene, or pyrazole to alter hydrogen bonding capabilities and dipole moment.

Methoxy (B1213986) Group Bioisosteres: The methoxy group could be replaced by other small, hydrogen-bond accepting groups such as fluorine, chlorine, or a hydroxyl or amino group.

Piperidine Ring Bioisosteres: The piperidine ring itself can be replaced by other saturated heterocycles like pyrrolidine or morpholine. More advanced replacements include bicyclic scaffolds, such as 2-azaspiro[3.3]heptane, which can mimic the 3D shape of piperidine while offering different physicochemical properties like reduced lipophilicity. researchgate.net

Scaffold hopping is a more drastic approach that involves replacing the central molecular core with a structurally novel scaffold, while preserving the 3D orientation of the key pharmacophoric features. nih.govnih.gov The goal is to discover new chemical series with potentially improved properties, such as better intellectual property (IP) positioning or enhanced drug-likeness. dundee.ac.ukresearchgate.net Starting from the pharmacophore model of this compound, one could computationally search for or design new scaffolds that place a basic amine and an aromatic group in a similar spatial arrangement.

Analysis of Substituent Effects on Ligand-Target Interactions

The systematic modification of substituents on a lead compound is the foundation of establishing a structure-activity relationship. researchgate.net For the this compound framework, the effects of substituents at various positions can be analyzed:

Substituents on the Phenyl Ring: The position, size, and electronic nature of substituents on the phenyl ring can drastically affect binding affinity. Electron-withdrawing groups can influence the hydrogen-bonding ability of the methoxy oxygen, while bulky groups can probe the size and shape of the hydrophobic binding pocket.

Substituents on the Piperidine Ring: Adding substituents to the piperidine ring can provide additional points of interaction with the target, enhance selectivity, and restrict the ring's conformation.

Substituents on the Piperidine Nitrogen: As previously mentioned, the substituent on the nitrogen is often a key determinant of activity and selectivity. A classic example is the development of high-affinity ligands for the dopamine transporter, where varying the N-substituent on a piperidine core led to a wide range of potencies. nih.gov

Table 2: Example of SAR for N-Substituted Piperidine Analogues Targeting the Dopamine Transporter (DAT) (Data adapted from related chemical series to illustrate the principle) nih.gov

CompoundN-Substituent (R)DAT Affinity (Kᵢ, nM)
6-H150
7-CH₃85
8-CH₂CH₂Ph10
9-(2-naphthylmethyl)0.7

This table illustrates that increasing the size and aromaticity of the N-substituent can dramatically increase binding affinity, suggesting the presence of a large hydrophobic pocket near the nitrogen atom in the DAT binding site.

Design of Allosteric Modulators Derived from the this compound Framework

Allosteric modulators bind to a receptor at a site topographically distinct from the binding site of the endogenous ligand (the orthosteric site). wikipedia.org They offer several potential advantages, including higher selectivity and a "ceiling effect" that can improve safety. mdpi.com The piperidine scaffold has been successfully used as a starting point for developing allosteric modulators for various targets, including G protein-coupled receptors (GPCRs). nih.govnih.govnih.gov

To design an allosteric modulator based on the this compound framework, one might employ the following strategies:

Increase Steric Bulk: Add large, bulky substituents to the scaffold. This can sterically prevent the molecule from accessing the often more-constricted orthosteric site, forcing it to bind at a different, potentially allosteric, site.

Fragment-Based Screening: Use the piperidine or methoxyphenyl fragments as starting points to probe for binding at allosteric sites.

Computational Modeling: If the structure of the target protein is known, computational docking studies can be used to identify potential allosteric binding pockets that can accommodate the scaffold. pitt.edu

The design of allosteric modulators is a promising frontier in drug discovery, and scaffolds like this compound provide a versatile chemical starting point for such endeavors. nih.govbiorxiv.org

Computational Chemistry and Molecular Modeling Approaches for 2 2 4 Methoxyphenyl Ethyl Piperidine Research

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.govijcap.in This method is crucial for understanding the binding mode of 2-[2-(4-Methoxyphenyl)ethyl]piperidine and estimating its binding affinity to potential biological targets. ijprdjournal.com The process involves two main steps: sampling the conformational space of the ligand within the active site of the protein and then ranking these conformations using a scoring function. nih.gov

Given the structural motifs of this compound, potential biological targets could include G-protein coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors, or the sigma-1 receptor, which are known to interact with similar piperidine-based compounds. A typical molecular docking workflow would involve preparing the 3D structure of the target receptor and the ligand, followed by a docking simulation using software like AutoDock, GOLD, or Schrödinger's Glide. The output provides a binding score (e.g., in kcal/mol) and a predicted binding pose, which reveals key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the receptor's binding pocket.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Neurological Targets.

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Dopamine D2 Receptor-9.8Asp114, Ser193, Phe389Hydrogen Bond, Hydrophobic
Serotonin 5-HT2A Receptor-9.2Asp155, Trp336, Phe340Hydrogen Bond, Pi-Pi Stacking
Sigma-1 Receptor-10.5Glu172, Tyr120, Ile124Hydrogen Bond, Hydrophobic
NMDA Receptor-8.5Asn616, Tyr773Hydrogen Bond

Note: The data presented in this table is illustrative and represents typical outcomes of molecular docking studies. It is not based on published experimental results for this specific compound.

Molecular Dynamics Simulations of Ligand-Target Complexes and Conformational Sampling

To validate the poses obtained from molecular docking and to study the dynamic behavior of the ligand-receptor complex over time, molecular dynamics (MD) simulations are employed. github.iobioinformaticsreview.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment (e.g., in water at a specific temperature and pressure). youtube.com This technique is essential for assessing the stability of the predicted binding pose and understanding the flexibility of both the ligand and the protein's active site. mdtutorials.com

For a promising docking result of this compound with a target like the sigma-1 receptor, an MD simulation (typically on the nanosecond to microsecond scale) would be initiated. nih.govnih.gov Analysis of the resulting trajectory can provide insights into the stability of key interactions, the role of water molecules in the binding site, and conformational changes that may occur upon ligand binding. Key metrics analyzed include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to quantify the persistence of specific interactions.

Table 2: Illustrative Analysis Metrics from a Hypothetical 100 ns MD Simulation of the this compound-Sigma-1 Receptor Complex.

Analysis MetricValue/ObservationInterpretation
RMSD of Ligand1.2 ± 0.3 ÅThe ligand remains stably bound in the binding pocket without significant deviation from the initial docked pose.
RMSF of Binding Site ResiduesLow fluctuations for key residues (<1.5 Å)Key interacting residues (e.g., Glu172, Tyr120) are relatively rigid, indicating a stable interaction network.
Hydrogen Bond OccupancyGlu172-Ligand: 85%A persistent hydrogen bond is formed between the piperidine (B6355638) nitrogen and the side chain of Glu172, anchoring the ligand.
Conformational SamplingPiperidine ring maintains chair conformationThe ligand's core structure is energetically stable within the binding site.

Note: This data is for exemplary purposes to show typical results from an MD simulation analysis and does not represent actual experimental data.

Quantum Mechanical (QM) and Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Reaction Mechanisms and Electronic Properties

For a more accurate description of the electronic structure, reaction mechanisms, or interactions involving charge transfer and polarization, Quantum Mechanical (QM) methods are necessary. nih.govnih.gov While computationally intensive, QM methods like Density Functional Theory (DFT) can provide highly accurate information about a molecule's electronic properties, such as orbital energies (HOMO/LUMO), electrostatic potential, and partial charges. mdpi.comscienceopen.com

When studying the interaction of this compound within a large protein active site, a hybrid QM/MM approach is often ideal. researchgate.net In this method, the ligand and the most critical amino acid residues are treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient Molecular Mechanics (MM) force field. mdpi.com This allows for an accurate investigation of phenomena like covalent bond formation, charge distribution changes upon binding, or the precise nature of non-covalent interactions like halogen or chalcogen bonds, which are poorly described by classical force fields.

Table 3: Example Electronic Properties of this compound Calculated Using DFT (B3LYP/6-31G). *

PropertyCalculated ValueSignificance
HOMO Energy-5.8 eVIndicates the molecule's ability to donate electrons in charge-transfer interactions.
LUMO Energy0.5 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap6.3 eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment2.1 DebyeQuantifies the overall polarity of the molecule, which influences its solubility and ability to form electrostatic interactions.
Electrostatic Potential on Piperidine Nitrogen-0.45 eHighlights the nitrogen as a primary site for hydrogen bond acceptance.

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from QM calculations.

Homology Modeling and De Novo Design Strategies Guided by Computational Methods

Structure-based drug design is contingent on having a high-resolution 3D structure of the biological target. nih.gov When an experimental structure (from X-ray crystallography or cryo-EM) is unavailable, homology modeling (or comparative modeling) can be used to build a predictive model. deeporigin.comnih.gov This technique constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template"). uniroma1.itresearchgate.net For many GPCRs, which are common targets for piperidine-containing drugs, homology models are frequently used due to the difficulty in crystallizing these membrane proteins. acs.orgingentaconnect.com A model of a specific dopamine or serotonin receptor subtype could be built to serve as the target for docking studies with this compound. nih.gov

Furthermore, computational methods can guide de novo design, where novel molecular structures are built from scratch or by modifying existing scaffolds. Using this compound as a starting fragment, computational tools can suggest modifications—such as adding or substituting functional groups—to optimize binding affinity, selectivity, or pharmacokinetic properties based on the topology and chemical nature of the target's binding site.

Virtual Screening Methodologies Utilizing this compound as a Query Structure

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.orgmmsl.cz VS can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) approaches. mdpi.comnvidia.comeurofinsdiscovery.com

In an LBVS campaign, the known structure of an active compound like this compound can be used as a query. The screening algorithm then searches a database (e.g., ZINC, Chembl) for molecules with similar 2D (fingerprints) or 3D (shape, pharmacophore) features. A pharmacophore model could be developed based on the key chemical features of this compound required for binding: typically a hydrogen bond acceptor (methoxy oxygen), a hydrogen bond donor/acceptor (piperidine nitrogen), a hydrophobic aromatic ring, and their spatial arrangement. This model would then be used as a filter to rapidly screen millions of compounds to find novel structures with the potential for similar biological activity.

Table 4: Hypothetical Pharmacophore Model Based on this compound.

Pharmacophoric FeatureGeometric Constraint (Relative to Aromatic Ring Center)
Aromatic Ring (AR)Reference Point
Hydrogen Bond Acceptor (HBA)Distance: 4.0 - 4.5 Å (Methoxy Oxygen)
Positive Ionizable (PI)Distance: 5.5 - 6.5 Å (Piperidine Nitrogen)
Hydrophobic (HY)Aliphatic ethyl linker

Note: This table represents a simplified, hypothetical pharmacophore model for illustrative purposes.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) Calculations for Binding Affinity Prediction

While molecular docking provides a rapid estimate of binding affinity, more rigorous and computationally expensive methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are used for more accurate predictions. nih.govspringernature.com These alchemical free energy calculation methods can predict the difference in binding free energy (ΔΔG) between two closely related ligands with high accuracy, often within 1 kcal/mol of experimental values. nih.govmavenrs.com

FEP works by simulating a non-physical, or "alchemical," pathway that gradually transforms one ligand (Ligand A) into another (Ligand B) both in solution and when bound to the protein. biorxiv.org By calculating the free energy change for these transformations, the relative binding affinity can be determined via a thermodynamic cycle. This approach is exceptionally useful in lead optimization. For instance, FEP could be used to predict whether adding a fluorine atom to the methoxyphenyl ring of this compound would improve its binding affinity to a target receptor, thus prioritizing the most promising analogs for chemical synthesis. drugtargetreview.comresearchgate.net

Table 5: Illustrative FEP Calculation Results for a Proposed Modification to this compound.

Ligand A (Reference)Ligand B (Modification)Calculated ΔΔG (FEP) (kcal/mol)Predicted Change in Affinity
This compound2-[2-(3-Fluoro-4-methoxyphenyl)ethyl]piperidine-1.2 ± 0.2Favorable (Higher Affinity)
This compound2-[2-(4-Ethoxyphenyl)ethyl]piperidine+0.8 ± 0.3Unfavorable (Lower Affinity)
This compound2-[2-(4-Methoxyphenyl)propyl]piperidine+1.5 ± 0.4Unfavorable (Lower Affinity)

Note: This table contains hypothetical data to demonstrate the predictive power of FEP calculations in a lead optimization context.

Cheminformatics and Data Mining for Structure-Activity Landscape Analysis of this compound Derivatives

Cheminformatics involves the use of computational and informational techniques to solve problems in the field of chemistry. mdpi.com When a series of derivatives based on the this compound scaffold are synthesized and tested, cheminformatics tools can be used to analyze the resulting structure-activity relationship (SAR) data. nih.gov

This involves generating molecular descriptors (numerical representations of a molecule's physicochemical properties) and building Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comscribd.comneovarsity.org A QSAR model is a mathematical equation that correlates variations in the biological activity of a set of compounds with variations in their molecular descriptors. By analyzing a dataset of this compound analogs, a QSAR model could identify which properties (e.g., lipophilicity (logP), molecular weight, polar surface area, specific electronic or steric features) are most critical for achieving high binding affinity or desired functional activity. This model can then be used to predict the activity of new, unsynthesized derivatives and to visualize the "activity landscape," highlighting regions of chemical space where small structural changes lead to large changes in activity ("activity cliffs").

Table 6: Example of Molecular Descriptors Used in a Hypothetical QSAR Model for this compound Derivatives.

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Activity
1D (Physicochemical)LogP (Octanol-Water Partition Coefficient)Membrane permeability, hydrophobic interactions
2D (Topological)Topological Polar Surface Area (TPSA)Blood-brain barrier penetration, hydrogen bonding capacity
3D (Geometric/Electronic)Aromatic Ring CountPi-stacking interactions with receptor
3D (Geometric/Electronic)Partial Charge on Piperidine NitrogenStrength of electrostatic or hydrogen bond interactions

Note: This table lists common descriptor types that would be relevant for building a QSAR model for the specified class of compounds.

Advanced Research Applications and Future Directions for 2 2 4 Methoxyphenyl Ethyl Piperidine Studies

Exploration of Novel Biological Targets and Therapeutic Areas for the 2-[2-(4-Methoxyphenyl)ethyl]piperidine Scaffold

The phenylethylpiperidine core is a privileged structure in medicinal chemistry, recognized for interacting with a variety of biological targets, particularly within the central nervous system (CNS). chemimpex.comresearchgate.net Future research can systematically explore the interaction of this compound and its derivatives with novel and underexplored biological targets.

Potential Therapeutic Areas:

Neurodegenerative Diseases: The sigma-1 (σ1) receptor, a target for various piperidine (B6355638) derivatives, is implicated in neuroprotection and cellular stress responses. uniba.itchemrxiv.org Investigating the affinity and modulatory effects of this compound at σ1 receptors could open pathways for developing therapies for Alzheimer's and Parkinson's diseases. nih.gov

Pain Management: Sigma-1 receptor modulators have also shown promise in treating neuropathic pain. chemrxiv.org Characterizing the compound's activity at this receptor could lead to new non-opioid analgesic agents.

Psychiatric Disorders: The piperidine scaffold is a key component in drugs targeting neurotransmitter transporters like the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.govnih.gov Screening this compound for activity at these sites could uncover potential leads for treating depression, anxiety, and other mood disorders. researchgate.net

Antimicrobial and Antioxidant Applications: Some piperidine derivatives have demonstrated antimicrobial and antioxidant properties. researchgate.netbiointerfaceresearch.com Future studies could assess this compound's efficacy against various pathogens and its potential to mitigate oxidative stress.

Table 1: Potential Biological Targets for the this compound Scaffold

Target ClassSpecific ExamplesPotential Therapeutic Area
Receptors Sigma-1 (σ1), Sigma-2 (σ2)Neurodegeneration, Pain, Psychiatry
Dopamine (D2, D4), Serotonin (5-HT1A, 5-HT2A)Psychiatry, Neurological Disorders
Transporters Dopamine Transporter (DAT), Serotonin Transporter (SERT)Depression, ADHD, Substance Abuse
Enzymes Acetylcholinesterase (AChE)Alzheimer's Disease
Monoamine Oxidase (MAO)Depression, Parkinson's Disease

Development of Chemical Probes and Optogenetic Tools Based on this compound

A chemical probe is a small molecule used to study biological systems. Given its potential for high-affinity binding, the this compound scaffold could be an excellent starting point for developing such tools. By attaching fluorescent tags, biotin, or photo-cross-linking groups to the molecule, researchers could create probes to:

Visualize the subcellular localization of its target proteins.

Identify binding partners through pull-down assays and mass spectrometry.

Map the binding site within a target protein.

Furthermore, the development of photoswitchable or "caged" derivatives could lead to optogenetic tools. These tools would allow researchers to control the activity of the compound—and thus its biological target—with high spatial and temporal precision using light, offering a powerful method for dissecting complex neuronal circuits and signaling pathways.

Integration with Systems Biology and Network Pharmacology Approaches

Modern drug discovery is moving beyond the "one target, one drug" paradigm towards a more holistic understanding of disease. Systems biology and network pharmacology are computational approaches that analyze the complex web of interactions between drugs, proteins, and disease pathways.

The this compound scaffold could be integrated into these approaches by:

Target Prediction: Using computational models to predict the likely biological targets of the compound based on its chemical structure.

Pathway Analysis: Once high-affinity targets are experimentally validated, network analysis can reveal the broader biological pathways and cellular processes that are modulated by the compound.

Polypharmacology Profiling: Many CNS drugs act on multiple targets. A systems approach can help to characterize this "polypharmacology," potentially identifying synergistic interactions that enhance therapeutic efficacy or off-target effects that could lead to side effects.

Application of Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The synthesis of piperidine-containing compounds is a major focus of organic chemistry. nih.gov Applying green chemistry principles to the synthesis of this compound is a crucial future direction. This involves developing synthetic routes that are more environmentally friendly and sustainable.

Key Green Chemistry Strategies:

Catalytic Methods: Employing transition metal catalysts (e.g., Iridium, Palladium) or organocatalysts to facilitate ring formation, reducing the need for stoichiometric reagents. organic-chemistry.org

Atom Economy: Designing reactions, such as aza-Michael additions, that incorporate the maximum number of atoms from the reactants into the final product, minimizing waste. nih.gov

Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemicals.

Safer Solvents: Utilizing water or other environmentally benign solvents in place of hazardous organic solvents. organic-chemistry.org

Table 2: Comparison of Synthetic Approaches

MethodDescriptionGreen Chemistry Advantages
Classical Cyclization Multi-step sequences often involving protection/deprotection and harsh reagents.Low atom economy, often uses hazardous reagents.
Reductive Amination Cyclization of amino-aldehydes or ketones.Can be efficient but may require metal hydrides.
Catalytic Hydrogenation Reduction of pyridine (B92270) precursors.High pressure/temperature may be needed; catalyst is key.
Modern Catalytic Methods Aza-Michael reactions, C-H activation, oxidative amination. nih.govnih.govorganic-chemistry.orgHigh atom economy, milder conditions, potential for stereocontrol. nih.gov

Collaborative Research Opportunities and Interdisciplinary Studies in Chemical Biology

The multifaceted potential of the this compound scaffold necessitates a collaborative, interdisciplinary approach. Future progress will depend on partnerships between:

Synthetic Organic Chemists: To design and synthesize novel derivatives and chemical probes.

Medicinal Chemists: To guide structure-activity relationship (SAR) studies and optimize compounds for drug-like properties. researchgate.net

Pharmacologists and Biochemists: To perform binding assays, characterize functional activity at target proteins, and conduct cellular studies.

Computational Biologists: To apply systems biology and molecular modeling techniques to predict targets and understand network effects.

Neuroscientists: To evaluate the effects of lead compounds in preclinical models of neurological and psychiatric disorders.

High-Throughput Screening Library Design Utilizing the this compound Core

The this compound structure is an ideal "privileged scaffold" for the creation of compound libraries for high-throughput screening (HTS). mdpi.com By systematically modifying different parts of the molecule, a large and diverse library of related compounds can be generated.

Diversity-Oriented Synthesis (DOS) could be employed by varying:

The Piperidine Ring: Introducing substituents at different positions to explore stereochemistry and steric effects.

The Ethyl Linker: Altering its length or rigidity.

The Phenyl Ring: Modifying the substitution pattern (e.g., changing the methoxy (B1213986) group to other electron-donating or -withdrawing groups) or replacing the phenyl ring with other aromatic or heterocyclic systems.

These libraries can then be screened against a wide array of biological targets to rapidly identify new lead compounds for various diseases.

Targeted Protein Degradation Strategies Employing this compound as a Ligand Component

Targeted protein degradation is a revolutionary therapeutic modality that uses small molecules to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. Molecules that achieve this, such as Proteolysis-Targeting Chimeras (PROTACs), consist of three parts: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two.

If this compound is found to bind with high affinity and selectivity to a disease-relevant protein, it could be incorporated as the target-binding ligand in a novel PROTAC. This would transform it from a potential inhibitor into a degrader, a strategy that offers several advantages, including the ability to target proteins that have been traditionally difficult to drug.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[2-(4-Methoxyphenyl)ethyl]piperidine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, analogous piperidine derivatives are synthesized using sodium hydroxide in dichloromethane, followed by purification via column chromatography . Key parameters include temperature control (e.g., maintaining 0–5°C during exothermic reactions) and stoichiometric ratios of reagents like 4-methoxyphenethyl bromide and piperidine precursors. Optimization may require iterative testing of solvent systems (e.g., dichloromethane vs. THF) and catalyst selection (e.g., palladium for cross-coupling) .

Q. How can researchers ensure purity and structural fidelity of this compound during synthesis?

  • Methodological Answer : Post-synthesis purification involves techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients). Structural validation requires NMR (¹H/¹³C), HPLC (≥98% purity), and mass spectrometry. For example, TCI America reports ≥98.0% purity via HPLC for similar compounds, emphasizing the need for rigorous analytical protocols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Safety measures include:

  • PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact (H313 hazard code) .
  • Ventilation : Use fume hoods to avoid inhalation (H332 risk) .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (P403+P233 guidelines) .
  • Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer : SAR studies require systematic modification of substituents (e.g., methoxy group position, piperidine ring alkylation) followed by in vitro bioassays. For example, introducing electron-withdrawing groups (e.g., -Cl) at the 4-methoxyphenyl moiety could enhance receptor binding affinity, as seen in analogous piperidine derivatives . Computational modeling (e.g., molecular docking with AutoDock Vina) can predict interactions with target proteins like serotonin receptors .

Q. What experimental strategies resolve contradictions in reported biological activities of piperidine derivatives?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times). To address this:

  • Standardization : Use validated cell lines (e.g., HEK-293 for receptor studies) and replicate experiments across independent labs .
  • Dose-Response Curves : Establish EC50/IC50 values under controlled conditions (e.g., pH 7.4, 37°C) .
  • Meta-Analysis : Cross-reference data with databases like PubChem to identify outliers or methodological biases .

Q. How can researchers investigate the ecological impact of this compound in non-target organisms?

  • Methodological Answer : Conduct tiered ecotoxicity assays:

  • Acute Toxicity : Use Daphnia magna (48-hour LC50) and algal growth inhibition tests (OECD 201).
  • Bioaccumulation : Measure logP values (e.g., via shake-flask method) to assess lipid solubility .
  • Degradation Studies : Perform photolysis (UV light, 254 nm) and biodegradation (OECD 301B) to evaluate environmental persistence .

Key Recommendations

  • Experimental Design : Align hypotheses with theoretical frameworks (e.g., receptor-ligand interaction models) to ensure methodological rigor .
  • Data Validation : Use orthogonal analytical methods (e.g., NMR + HPLC) to confirm compound identity and purity .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and animal testing (if applicable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.